molecular formula C6H11Cl2N B2438969 6-Chloro-2-azaspiro[3.3]heptane hydrochloride CAS No. 2413875-62-2

6-Chloro-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B2438969
CAS No.: 2413875-62-2
M. Wt: 168.06
InChI Key: SQFIACNBDOLWSW-UHFFFAOYSA-N
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Description

6-Chloro-2-azaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C6H11Cl2N and a molecular weight of 168.07 g/mol . This compound is part of the azaspiro family, which is known for its unique spirocyclic structure, making it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

6-chloro-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN.ClH/c7-5-1-6(2-5)3-8-4-6;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHUIRKWCSKVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Cyclization of Dimethanol Disulfonate with Subsequent Chlorination

The foundational approach, adapted from CN112920103A, involves cyclobutane-1,1-dicarboxylic acid as the starting material. Key steps include:

  • Reduction to Dimethanol : Cyclobutane-1,1-dicarboxylic acid is reduced using lithium aluminum hydride (LiAlH4) in diethyl ether, yielding 1,1-cyclobutanedimethanol with >90% efficiency.
  • Mesylation : Treatment with methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane generates the dimethanol disulfonate intermediate, critical for nucleophilic substitution.
  • Cyclization with 2-Nitrobenzenesulfonamide : The disulfonate reacts with 2-nitrobenzenesulfonamide in DMF-H2O (9:1) at 110°C, forming 2-(2-nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane. This step achieves 70–85% yield after purification by flash chromatography.
  • Deprotection and Chlorination : Removal of the sulfonyl group using dodecyl mercaptan and 1,8-diazabicycloundec-7-ene (DBU) provides the free amine, which is subsequently protected as a tert-butyl carbamate (Boc). Acidic hydrolysis with HCl gas in ethyl acetate yields the hydrochloride salt. To introduce the 6-chloro substituent, the intermediate 6-oxo derivative is treated with phosphorus oxychloride (POCl3), followed by recrystallization to isolate the final product.

Table 1: Reaction Conditions for Method 1

Step Reagents/Conditions Yield (%)
1 LiAlH4, Et2O, 0°C → RT 92
2 MsCl, Et3N, CH2Cl2, 0°C 88
3 DMF-H2O, 110°C, 4.5h 78
4 POCl3, reflux, 2h 65

Method 2: Reduction of Dichloro Intermediate and Functionalization

Ambeed’s protocol for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides a pathway to introduce chlorine via a dichloro precursor:

  • Synthesis of 5,5-Dichloro-6-oxo Intermediate : Cyclobutane-1,1-dicarboxylic acid is esterified with ethanol and thionyl chloride (SOCl2), followed by diethyl dicarboxylate formation. Chlorination at the 5,5-positions is achieved using N-chlorosuccinimide (NCS) in DMF, yielding the dichloro ketone.
  • Reductive Dechlorination : Zinc powder in acetic acid selectively reduces the 5,5-dichloro groups, yielding the 6-oxo derivative. Subsequent treatment with NaBH4 in methanol reduces the ketone to a secondary alcohol, which is chlorinated using SOCl2 to install the 6-chloro group.
  • Hydrochloride Formation : The free amine is generated via Boc deprotection with HCl, followed by precipitation from ethyl acetate to afford the hydrochloride salt.

Table 2: Optimization of Reductive Dechlorination

Entry Reducing Agent Solvent Temp (°C) Yield (%)
1 Zn/NH4Cl MeOH 20 66
2 Zn/HOAc Dioxane 0 → 20 58
3 LiAlH4 THF 0 → 25 42

Method 3: Reductive Amination Approach

Thieme Connect’s reductive amination strategy for 2,6-diazaspiro[3.3]heptanes offers an alternative route:

  • Aldehyde Synthesis : 3-Chloromethylazetidine-3-carbaldehyde is prepared via oxidation of the corresponding alcohol.
  • Reductive Amination : The aldehyde reacts with 4-fluorobenzylamine in the presence of sodium cyanoborohydride (NaBH3CN) in MeOH, forming the spirocyclic amine. Chlorination at the 6-position is achieved using POCl3 in dichloroethane.
  • Salt Formation : The product is treated with HCl in diethyl ether to yield the hydrochloride salt, achieving an overall yield of 51% after column chromatography.

Method 1 excels in scalability, with the cyclization step amenable to kilogram-scale production. However, the use of toxic dodecyl mercaptan complicates purification. Method 2 offers superior regioselectivity for chlorine introduction but requires stringent temperature control during dechlorination. Method 3 provides rapid access to the spiro core but lacks functional group tolerance for bulky substituents.

Experimental Data and Optimization Strategies

Critical parameters for maximizing yield include:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote side reactions at elevated temperatures.
  • Catalyst Loading : DBU (1.5 eq) optimizes deprotection efficiency while minimizing racemization.
  • Temperature Control : Maintaining 0°C during mesylation prevents sulfonate hydrolysis.

Chemical Reactions Analysis

6-Chloro-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound serves as a versatile building block in the synthesis of various pharmacologically active compounds. Its structural similarity to piperazine and piperidine rings allows it to function as a surrogate in drug discovery.

  • Peptidomimetic Drugs : 6-Chloro-2-azaspiro[3.3]heptane hydrochloride is utilized in designing peptidomimetic drugs due to its ability to mimic the conformational properties of natural peptides. This feature enhances the selectivity and efficacy of ligands for biological targets, particularly in neuropharmacology and oncology .
  • Kinase Inhibitors : Research indicates that derivatives of azaspiro[3.3]heptane can act as inhibitors for various kinases, including CDK1, CDK2, CDK5, GSK-3, and PLK. These enzymes play crucial roles in cell cycle regulation and cancer progression, making these compounds potential candidates for anticancer therapies .
  • Antiviral Agents : The synthesis of indole spiro compounds related to azaspiro[3.3]heptane has shown promise in treating viral infections, such as respiratory syncytial virus (RSV). This highlights the compound's potential in developing antiviral medications .

Case Studies

Several studies have documented the applications and efficacy of this compound:

Study Focus Findings
Radchenko et al.Peptidomimetic DesignDeveloped analogues that exhibit selective binding to biological targets, enhancing drug design strategies .
Fang et al.Antiviral ActivityReported new indole spiro compounds derived from azaspiro frameworks effective against RSV infections .
Rice & GorganHypotensive ActivityInvestigated bismethonium salt derivatives showing weak hypotensive effects, suggesting further exploration in cardiovascular therapeutics .

Mechanism of Action

The mechanism of action of 6-Chloro-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

6-Chloro-2-azaspiro[3.3]heptane hydrochloride can be compared with other spirocyclic compounds such as:

The uniqueness of 6-Chloro-2-azaspiro[3

Biological Activity

6-Chloro-2-azaspiro[3.3]heptane hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H12_{12}ClN
  • Molecular Weight : Approximately 161.63 g/mol
  • IUPAC Name : this compound

The compound's structure features a nitrogen atom within the spirocyclic framework, allowing it to mimic the behavior of biologically active piperidine derivatives, which are known for their diverse pharmacological effects.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure enhances its binding affinity and specificity, potentially leading to the modulation of enzymatic activity or receptor function.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing neurological functions.
  • Cellular Interaction : The compound may alter cellular signaling pathways, impacting cell proliferation and survival.

Biological Activity Data

Research has indicated various biological activities associated with compounds similar to this compound:

Activity Type Description References
MAO-B InhibitionModerate-to-high inhibitory effects on MAO-B with varying IC50 values
Neurotransmitter EffectsPotential modulation of serotonin receptors, influencing mood and anxiety
Antimicrobial ActivityInvestigated for efficacy against bacterial strains
Anticancer PropertiesExplored for effects on cancer cell lines through apoptosis induction

Case Study 1: MAO-B Inhibition

A study investigating the inhibitory effects of compounds derived from 2-azaspiro[3.3]heptane on MAO-B revealed that certain derivatives exhibited significant inhibition at subnanomolar concentrations. The study highlighted the potential for these compounds in treating neurodegenerative diseases such as Parkinson's disease due to their ability to increase dopamine levels by inhibiting its breakdown.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of spirocyclic compounds, including this compound. Results indicated promising activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

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